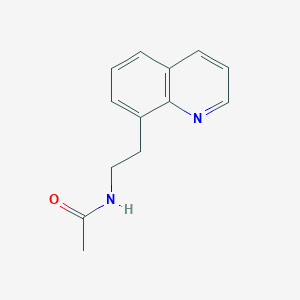
N-(2-quinolin-8-ylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-quinolin-8-ylethyl)acetamide: is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The quinoline nucleus is a nitrogen-containing bicyclic structure that is found in many natural and synthetic compounds with significant pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-quinolin-8-ylethyl)acetamide typically involves the reaction of 2-quinolin-8-ylethylamine with acetic anhydride or acetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact .
化学反応の分析
Types of Reactions: N-(2-quinolin-8-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives .
科学的研究の応用
Chemistry: N-(2-quinolin-8-ylethyl)acetamide is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent, anticancer agent, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for further research .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications .
作用機序
The mechanism of action of N-(2-quinolin-8-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, they can inhibit various enzymes and receptors involved in cancer cell proliferation and inflammation .
類似化合物との比較
Quinoline: The parent compound with a similar bicyclic structure.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Indole: A structurally related compound with a wide range of biological applications.
Uniqueness: N-(2-quinolin-8-ylethyl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
特性
IUPAC Name |
N-(2-quinolin-8-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(16)14-9-7-12-5-2-4-11-6-3-8-15-13(11)12/h2-6,8H,7,9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEAQZHXFPRAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7496234.png)
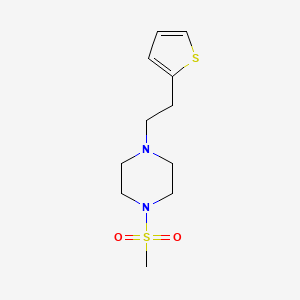
![4-[(4-chloro-3-nitrophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B7496243.png)
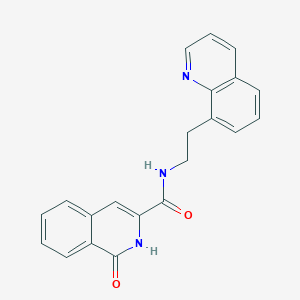
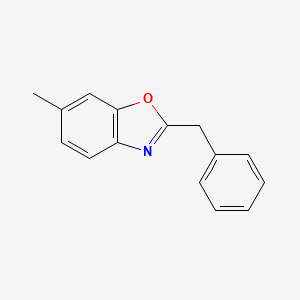
![N-(2,5-dimethoxyphenyl)-2-[3-(5-methyltetrazol-1-yl)anilino]acetamide](/img/structure/B7496256.png)
![6-(dimethylamino)-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7496268.png)
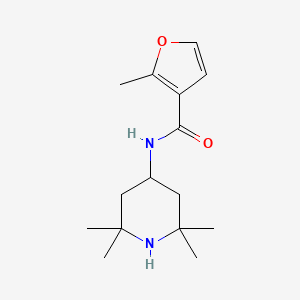
![N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide](/img/structure/B7496276.png)
![2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7496284.png)
![1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol](/img/structure/B7496299.png)
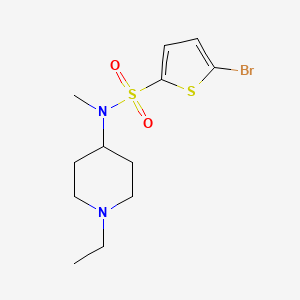
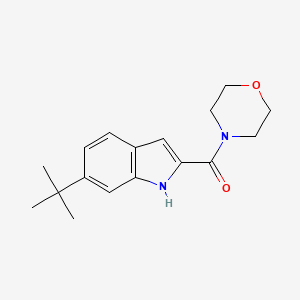
![(5-Chloroquinolin-8-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7496330.png)
